3,5,5-Trimethylhexanal (CAS 5435-64-3) is an isomerically pure, highly branched nine-carbon aliphatic aldehyde. Industrially synthesized via the hydroformylation of diisobutylene, it serves as a critical intermediate for manufacturing high-performance synthetic lubricants, plasticizers, and specialty fragrances . Unlike mixed C9 aldehyde streams, high-purity 3,5,5-trimethylhexanal provides a precise steric profile dominated by a terminal tert-butyl group and a methyl group at the 3-position. This specific branching architecture imparts exceptional oxidative stability, low-temperature fluidity, and distinctive volatility to its downstream derivatives, such as 3,5,5-trimethylhexanoic acid and corresponding polyol esters, making it an essential procurement target for advanced materials .
Substituting 3,5,5-trimethylhexanal with linear nonanal (pelargonaldehyde) or undefined 'isononanal' mixtures fundamentally alters downstream product performance. In lubricant manufacturing, linear nonanoic acid derivatives suffer from higher pour points and reduced thermal-oxidative stability, leading to premature fluid degradation in extreme-temperature environments like aviation or refrigeration compressors[1]. In fragrance formulation, linear nonanal delivers a fatty, rose-orange olfactory profile, whereas 3,5,5-trimethylhexanal provides a sharp, pungent green-citrus note with a distinct evaporation rate driven by its structurally depressed boiling point [2]. Furthermore, using mixed branched C9 isomers introduces batch-to-batch inconsistencies in viscosity and crystallization behavior, making isomerically pure 3,5,5-trimethylhexanal strictly necessary for reproducible industrial synthesis [1].
The highly branched structure of 3,5,5-trimethylhexanal is directly inherited by its oxidized derivative, 3,5,5-trimethylhexanoic acid, which is used to synthesize polyol esters. Comparative data demonstrates that incorporating the 3,5,5-trimethyl-branched structure into trimethylolpropane (TMP) ester matrices significantly depresses the pour point compared to pure linear nonanoate esters. While a pure linear nonanoic acid TMP ester exhibits a pour point of -42 °C, the introduction of the 3,5,5-trimethylhexanoate moiety disrupts crystal lattice formation, maintaining fluidity at even lower temperatures and enhancing low-temperature pumpability in transformer and refrigeration oils [1].
| Evidence Dimension | Pour Point of Trimethylolpropane (TMP) Esters |
| Target Compound Data | Enhanced low-temperature fluidity (pour point depression) in 3,5,5-trimethylhexanoate blends |
| Comparator Or Baseline | Pure linear nonanoic acid TMP ester (Pour point: -42 °C) |
| Quantified Difference | Significant reduction in crystallization temperature due to steric disruption |
| Conditions | ISO 3016 pour point testing of TMP esters |
Procurement of 3,5,5-trimethylhexanal is essential for synthesizing aviation and refrigeration lubricants that must operate reliably in extreme sub-zero environments.
The extensive branching in 3,5,5-trimethylhexanal, specifically the bulky tert-butyl terminus, significantly reduces intermolecular van der Waals interactions compared to its linear counterpart. Quantitative structure-property relationship (QSPR) analyses and experimental data establish the boiling point of 3,5,5-trimethylhexanal at approximately 170.5 °C, which is substantially lower than the 191.0 °C boiling point of linear nonanal. This ~20.5 °C depression in boiling point translates to a higher evaporation rate and higher vapor pressure at ambient temperatures [1].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 170.5 °C |
| Comparator Or Baseline | Linear nonanal (191.0 °C) |
| Quantified Difference | 20.5 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
This precise volatility profile makes 3,5,5-trimethylhexanal uniquely suited for high-impact top notes in fragrances and specific vapor-phase chemical depositions where linear C9 aldehydes evaporate too slowly.
The synthesis of high-performance synthetic lubricants relies heavily on 3,5,5-trimethylhexanal as a precursor. The resulting esters exhibit superior thermal stability compared to linear nonanoates. The methyl group at the 3-position and the quaternary carbon at the 5-position provide steric shielding that retards thermal degradation pathways. Thermal decomposition kinetics studies confirm that polyol esters derived from 3,5,5-trimethylhexanal, such as pentaerythritol tetra-3,5,5-trimethylhexanoate (PEB9), maintain structural integrity under elevated temperatures and pressures far more effectively than the linear nonanoate equivalent (PEC9) [1].
| Evidence Dimension | Thermal Decomposition Resistance |
| Target Compound Data | High resistance to thermal breakdown (PEB9 ester) |
| Comparator Or Baseline | Linear nonanoate ester (PEC9) (lower thermal onset) |
| Quantified Difference | Substantially delayed thermal decomposition under high pressure/temperature |
| Conditions | High-temperature testing at 20.7 MPa initial pressure |
Buyers formulating MIL-SPEC aviation turbine oils or high-temperature industrial fluids must select 3,5,5-trimethylhexanal to meet stringent thermal lifespan requirements.
Directly utilizes the pour-point depression and thermal stability of 3,5,5-trimethylhexanal derivatives to formulate pentaerythritol and trimethylolpropane esters that withstand extreme thermal cycling and sub-zero temperatures[1].
Exploits the ~170.5 °C boiling point and pungent green-citrus olfactory profile to create diffusive top notes in fine fragrances and premium detergents, where linear nonanal would yield an undesired fatty-rose note [2].
Leverages the highly branched C9 structure to produce isononyl esters that impart superior flexibility, low migration rates, and long-term durability to PVC and other industrial polymers [1].
Flammable;Irritant